molecular formula C4H8N2O5 B8310058 2,2-Dinitropropyl methyl ether

2,2-Dinitropropyl methyl ether

Cat. No.: B8310058
M. Wt: 164.12 g/mol
InChI Key: CVORJPCTVFLVMC-UHFFFAOYSA-N
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Description

2,2-Dinitropropyl methyl ether (CAS name: 2,2-dinitro-1-methoxypropane) is a nitroplasticizer with structural and functional similarities to components used in plastic-bonded explosives (PBXs), such as PBX 9501 . Its molecular structure features a geminal dinitro group (–NO₂) on the central carbon of a propane backbone, with a methoxy (–OCH₃) substituent. This configuration contributes to its energetic properties and susceptibility to decomposition via pathways like HONO (nitrous acid) elimination, yielding gaseous products such as CO, CO₂, NO, and N₂O at temperatures as low as 48–64°C . Computational studies suggest that its decomposition mechanism involves both low-temperature HONO elimination and high-temperature NO₂ scission, with energy barriers consistent with experimental thermogravimetric data .

Properties

Molecular Formula

C4H8N2O5

Molecular Weight

164.12 g/mol

IUPAC Name

1-methoxy-2,2-dinitropropane

InChI

InChI=1S/C4H8N2O5/c1-4(3-11-2,5(7)8)6(9)10/h3H2,1-2H3

InChI Key

CVORJPCTVFLVMC-UHFFFAOYSA-N

Canonical SMILES

CC(COC)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key compounds for comparison include:

  • Bis(2,2-dinitropropyl) acetal/formal (BDNPA/F) : A eutectic mixture (50/50) used as a nitroplasticizer in explosives and propellants .
  • 1,2,4-Butanetriol trinitrate (BTTN) : A high-energy plasticizer with three nitrooxy groups .
  • Bis(2,2-dinitrobutyl) formal (BDNBF) : A derivative with longer alkyl chains, offering improved stability over BDNPA/F .
  • 2,2-Dinitropropyl acrylate (DNPA): A monomer for synthesizing energetic polymers .

Thermal Stability and Decomposition

Compound Decomposition Onset (°C) Key Decomposition Pathways Stability Enhancements
2,2-Dinitropropyl methyl ether 48–64 HONO elimination, NO₂ scission None explicitly documented
BDNPA/F ~120–150 NOx radical release, ester hydrolysis Antioxidants (e.g., PBNA)
BTTN ~180–200 Nitrate ester decomposition Stabilizers (e.g., diphenylamine)
DNPA polymer (PDNPA) 252.8 Chain scission, nitro group degradation Copolymerization with styrene
  • This compound exhibits lower thermal stability compared to BDNPA/F and BTTN, initiating decomposition at milder temperatures. Its gas-phase degradation products align with those observed in nitroplasticizer aging studies .
  • BDNPA/F degrades via NOx radical release, which is mitigated by antioxidants like PBNA. However, hydrolysis under humid conditions generates 2,2-dinitropropanol, a destabilizing byproduct .
  • BTTN and BDNBF demonstrate superior thermal resilience due to stabilized nitrate ester groups and longer alkyl chains, respectively .

Research Findings and Implications

Decomposition Mechanisms: this compound’s low-temperature HONO elimination contrasts with BDNPA/F’s NOx-driven degradation, highlighting divergent stabilization needs . Antioxidants like PBNA are critical for BDNPA/F but ineffective for this compound, which lacks analogous radical-scavenging pathways .

Synthetic Feasibility :

  • BDNPA/F production via chlorination-nitration routes is scalable, whereas this compound synthesis is less industrialized, limiting its adoption .

Performance Trade-offs :

  • While this compound simplifies formulation in PBX-like systems, BDNPA/F and BTTN offer better energy-stability balances for advanced propellants .

Preparation Methods

Procedure:

  • Reactants :

    • 2,2-Dinitropropanol (DNPOH): Synthesized via hydrolysis of bis(2,2-dinitropropyl)acetal (BDNPA) or formal (BDNPF).

    • Methanol (MeOH): Acts as both reactant and solvent.

    • Acid catalyst: Concentrated H₂SO₄ or HCl (1–5 wt%).

  • Reaction Conditions :

    • Temperature: 0–5°C during acid addition, then 20–30°C for 12–24 hours.

    • Molar ratio: DNPOH:MeOH = 1:2–1:4.

  • Mechanism :
    Acid-catalyzed nucleophilic substitution, where methanol attacks the protonated hydroxyl group of DNPOH, releasing water.

  • Workup :

    • Quench with ice-cold water to neutralize excess acid.

    • Extract product using methyl tert-butyl ether (MTBE).

    • Wash with 5% NaOH to remove residual DNPOH.

    • Dry organic phase (MgSO₄) and evaporate under vacuum (20–50°C, <20 mm Hg).

  • Yield : 70–76%.

Base-Mediated Alkylation with Methyl Iodide

This method employs methyl iodide (MeI) as the methylating agent under basic conditions, suitable for large-scale production.

Procedure:

  • Reactants :

    • DNPOH (1 mol).

    • Methyl iodide (2–4 mol).

    • Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • Reaction Conditions :

    • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

    • Temperature: 0–25°C for 6–12 hours.

  • Mechanism :
    SN2 displacement where the alkoxide ion (DNPOH⁻) attacks methyl iodide.

  • Workup :

    • Filter to remove salts.

    • Concentrate under reduced pressure.

    • Purify via column chromatography (silica gel, CH₂Cl₂/hexanes).

  • Yield : 60–65%.

Hydrolysis of Bis(2,2-dinitropropyl) Formal (BDNPF)

BDNPF hydrolysis under acidic conditions generates DNPOH, which is subsequently methylated.

Procedure:

  • Reactants :

    • BDNPF (1 mol).

    • Hydrochloric acid (HCl, 2–5 M).

  • Hydrolysis Conditions :

    • Solvent: THF/water (1:1).

    • Temperature: 5–20°C for 24 hours.

  • Intermediate Isolation :

    • Neutralize with NaOH.

    • Extract DNPOH with MTBE.

  • Methylation :
    Follow acid- or base-mediated methods (Sections 1 or 2).

  • Overall Yield : 50–55% (two-step).

Comparative Analysis of Methods

Method Catalyst Temperature Yield Advantages Disadvantages
Acid-catalyzed methylationH₂SO₄/HCl0–30°C70–76%Solvent-free, high yieldCorrosive catalysts, strict pH control
Base-mediated alkylationNaH/K₂CO₃0–25°C60–65%Scalable, minimal byproductsRequires anhydrous conditions
BDNPF hydrolysis + methylationHCl/NaOH5–20°C50–55%Uses stable precursorsMulti-step, lower yield

Applications

  • Energetic Plasticizers : Blended with BDNPA to lower sensitivity in PBX 9501 explosives.

  • Polymer Synthesis : Monomer for nitro-containing polyethers in propellants .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-dinitropropyl methyl ether, and how can researchers optimize reaction yields?

  • The compound is synthesized via nitration and oxidation steps. For example, nitration of intermediates like (2-fluoro-2,2-dinitroethoxy)-acetone oxime followed by oxidation with hydrogen peroxide yields derivatives such as 2-fluoro-2,2-dinitroethyl 2,2-dinitropropyl ether . Optimization involves controlling nitration conditions (e.g., temperature, nitric acid concentration) and ensuring complete oxidation of nitroso intermediates. Yields depend on stoichiometric ratios and purification methods (e.g., recrystallization or column chromatography).

Q. What spectroscopic and thermal characterization methods are critical for verifying the structure and purity of this compound?

  • FTIR : Identifies nitro (─NO₂) and ether (C─O─C) functional groups. For example, nitro groups exhibit strong absorption at ~1550 cm⁻¹ .
  • ¹H/¹³C NMR : Confirms molecular connectivity. Methyl ether protons typically resonate at δ ~3.3 ppm, while dinitropropyl groups show distinct splitting patterns .
  • DSC/TGA : Assess thermal stability. Decomposition exotherms and mass loss profiles (e.g., onset temperatures) are critical for safety evaluations .

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of vapors/dust .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential sensitization .
  • Storage : Keep in airtight containers away from ignition sources (e.g., sparks, static electricity) .
  • Spill Management : Use non-sparking tools for cleanup and dispose of waste via approved hazardous material protocols .

Advanced Research Questions

Q. How do copolymerization reactions involving this compound affect the energetic properties of polymeric materials?

  • Copolymerization with monomers like vinyl acetate or styrene introduces tailored energetic and mechanical properties. For example, free radical polymerization with azobisisobutyronitrile (AIBN) as an initiator adjusts glass transition temperatures (Tg) and oxygen balance. Higher dinitropropyl content increases density and detonation velocity but may reduce thermal stability .

Q. What computational methods are used to predict the decomposition pathways of this compound under thermal stress?

  • DFT Calculations : Model bond dissociation energies (BDEs) to identify weak points (e.g., C─NO₂ bond cleavage).
  • Reactive Molecular Dynamics (ReaxFF) : Simulate decomposition kinetics and intermediate formation (e.g., NO₂ radicals) .
  • Experimental validation via TGA-FTIR or GC-MS correlates predicted pathways with observed gaseous products (e.g., CO₂, NOₓ) .

Q. How do structural modifications (e.g., fluorination) alter the stability and reactivity of this compound derivatives?

  • Fluorination at the β-position (e.g., 2-fluoro-2,2-dinitroethyl derivatives) enhances thermal stability by increasing electron-withdrawing effects, which delay nitro group decomposition. However, fluorinated analogs may exhibit reduced solubility in polar solvents, complicating processing .

Q. What role does this compound play in the formulation of high-energy plasticizers, and how do its properties compare to BDNPA/BDNPF?

  • While bis(2,2-dinitropropyl) acetal (BDNPA) and formal (BDNPF) are industry standards, this compound offers lower molecular weight and higher oxygen content, improving energy density. However, its volatility and hygroscopicity limit applications in solid propellants unless stabilized with additives like 2-nitrodiphenylamine .

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